NAN-190 Hydrobromide: A Comprehensive Pharmacological Profile
NAN-190 Hydrobromide: A Comprehensive Pharmacological Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NAN-190 hydrobromide is a well-characterized pharmacological tool primarily recognized for its potent and selective antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. However, its pharmacological profile is complex, exhibiting partial agonist properties at 5-HT1A autoreceptors and significant affinity for other receptors, notably α1- and α2-adrenergic receptors, as well as voltage-gated sodium channels (Nav1.7). This technical guide provides a comprehensive overview of the pharmacological properties of NAN-190 hydrobromide, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating relevant signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in drug development utilizing NAN-190 in their studies.
Receptor Binding Affinity
NAN-190 hydrobromide displays high affinity for the 5-HT1A receptor. It also exhibits significant binding to α1- and α2-adrenergic receptors. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below.
| Receptor | pKi | Ki (nM) | Reference Tissue/Cell Line | Radioligand | Citation |
| 5-HT1A | 8.9 | ~1.26 | Rat Hippocampus | [3H]8-OH-DPAT | [1] |
| α1-Adrenoceptor | 8.9 | ~1.26 | Not Specified | Not Specified | [1] |
| α2-Adrenoceptor | - | - | Not explicitly found | Not Specified | [2] |
Note: A specific Ki or pKi value for the α2-adrenoceptor was not explicitly found in the searched literature, though its potent blockade is noted.
Functional Activity
NAN-190 hydrobromide is functionally characterized as a competitive 5-HT1A receptor antagonist. However, it also displays partial agonist activity, particularly at presynaptic 5-HT1A autoreceptors. Its functional profile extends to the blockade of α1-adrenoceptors and state-dependent inhibition of Nav1.7 sodium channels.
5-HT1A Receptor Activity
In functional assays, NAN-190 acts as a potent competitive antagonist at postsynaptic 5-HT1A receptors. For instance, in adenylyl cyclase assays using rat hippocampal membranes, NAN-190 competitively antagonized the effects of 5-HT1A agonists.[3] In vivo, it blocks the behavioral effects induced by the 5-HT1A agonist 8-OH-DPAT.[4]
Conversely, evidence suggests that NAN-190 can act as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release.[5] This dual activity is a critical consideration in experimental design.
| Assay | Parameter | Value | Units | System | Citation |
| Adenylyl Cyclase Inhibition | KB | 1.9 | nM | Rat Hippocampal Membranes | [3] |
| Phosphoinositide Turnover | IC50 (antagonism) | 29 | nM | Immature Rat Hippocampal Slices | [6] |
α1-Adrenoceptor Activity
NAN-190 is a potent antagonist of α1-adrenoceptor-mediated events. In functional studies, it was found to be significantly more potent than the classical α1-antagonist prazosin.[1][6]
| Assay | Parameter | Value | Units | System | Citation |
| Norepinephrine-stimulated Phosphoinositide Turnover | IC50 | 0.16 | nM | Rat Cortical Slices | [6] |
Nav1.7 Sodium Channel Activity
Recent studies have identified NAN-190 as a state-dependent inhibitor of the Nav1.7 sodium channel, a key target in pain signaling. Its inhibitory potency is significantly greater for the inactivated state of the channel compared to the resting state.
| Parameter | Value | Units | Channel State | Citation |
| IC50 | Not explicitly quantified, but stated to be ten-fold more potent on the inactivated state | - | Inactivated vs. Resting |
Signaling Pathways
The primary mechanism of action of NAN-190 involves the modulation of 5-HT1A receptor signaling. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins.
Canonical 5-HT1A Receptor Signaling
Activation of postsynaptic 5-HT1A receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7] As an antagonist, NAN-190 blocks these effects.
Presynaptic 5-HT1A Autoreceptor Signaling
At presynaptic terminals on serotonergic neurons, 5-HT1A autoreceptors act as a negative feedback mechanism. NAN-190's partial agonist activity at these receptors can lead to a reduction in serotonin synthesis and release.
Pharmacokinetics (ADME)
A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for NAN-190 hydrobromide is not extensively detailed in the publicly available literature.
-
Absorption and Bioavailability: Information on oral bioavailability in rats or other species was not found in the search results.
-
Distribution: Due to its lipophilic nature, it is expected to cross the blood-brain barrier. Studies on plasma protein binding were not explicitly found.[6]
-
Metabolism: In vitro studies using liver microsomes are a common method to assess the metabolic stability of compounds, but specific data for NAN-190 was not retrieved.[8]
-
Excretion: The routes and extent of excretion of NAN-190 and its potential metabolites have not been detailed in the available literature.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize NAN-190 hydrobromide, based on standard methodologies.
Radioligand Binding Assay (Competition)
This assay determines the affinity of NAN-190 for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat hippocampus) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of unlabeled NAN-190.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NAN-190 concentration to determine the IC50 (the concentration of NAN-190 that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of NAN-190 to antagonize the agonist-induced inhibition of adenylyl cyclase activity.
Protocol Details:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction: Incubate the membranes with ATP, an adenylyl cyclase stimulator (e.g., forskolin), a 5-HT1A agonist (e.g., 5-carboxamidotryptamine), and varying concentrations of NAN-190.[3]
-
cAMP Quantification: Stop the reaction and measure the amount of cAMP produced, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis to determine the KB (equilibrium dissociation constant for the antagonist). A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.[3]
Whole-Cell Patch-Clamp Electrophysiology (for Nav1.7)
This technique is used to measure the effect of NAN-190 on the ionic currents flowing through Nav1.7 channels in living cells.
Protocol Details:
-
Cell Culture: Use a cell line stably expressing the human Nav1.7 channel (e.g., HEK293 cells).
-
Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).
-
Drug Application: Perfuse the cell with a solution containing NAN-190 at various concentrations.
-
Data Analysis: Measure the peak sodium current amplitude in the absence and presence of NAN-190 to determine the concentration-dependent inhibition and calculate the IC50 for different channel states.
Conclusion
NAN-190 hydrobromide is a multifaceted pharmacological agent. While its primary utility lies in its potent antagonism of postsynaptic 5-HT1A receptors, a thorough understanding of its partial agonism at 5-HT1A autoreceptors and its significant off-target activities at α1- and α2-adrenergic receptors and Nav1.7 channels is crucial for the accurate interpretation of experimental results. The lack of comprehensive pharmacokinetic data underscores the need for further investigation in this area. This guide provides a detailed foundation for researchers employing NAN-190, emphasizing the importance of considering its complex pharmacological profile in the design and interpretation of their studies.
References
- 1. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35S]GTP gamma S binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
